2-Bromo-7-nitro-imidazo[1,2-a]pyridine
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Overview
Description
2-Bromo-7-nitro-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both bromine and nitro groups in the molecule makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-nitro-imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the bromination of 7-nitro-imidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-nitro-imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 2-substituted-7-nitro-imidazo[1,2-a]pyridine derivatives.
Reduction: Formation of 2-bromo-7-amino-imidazo[1,2-a]pyridine.
Oxidation: Formation of various oxidized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-Bromo-7-nitro-imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, especially in the development of anti-tuberculosis drugs.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Utilized in the synthesis of organic semiconductors and other advanced materials due to its electronic properties.
Chemical Biology: Acts as a probe in various biochemical assays to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-7-nitro-imidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the bromine atom can facilitate binding through halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-nitro-imidazo[1,2-a]pyridine
- 2-Iodo-7-nitro-imidazo[1,2-a]pyridine
- 2-Bromo-6-nitro-imidazo[1,2-a]pyridine
Uniqueness
2-Bromo-7-nitro-imidazo[1,2-a]pyridine is unique due to the specific positioning of the bromine and nitro groups, which confer distinct reactivity and biological activity. The bromine atom at the 2-position allows for selective substitution reactions, while the nitro group at the 7-position enhances its electron-withdrawing properties, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-bromo-7-nitroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-4-10-2-1-5(11(12)13)3-7(10)9-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNUISKTDPBPLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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